molecular formula C7H10O5S B2586550 2-[(Acetylsulfanyl)methyl]butanedioic acid CAS No. 192879-20-2

2-[(Acetylsulfanyl)methyl]butanedioic acid

Cat. No.: B2586550
CAS No.: 192879-20-2
M. Wt: 206.21
InChI Key: XFCUZVSVGRNFOR-UHFFFAOYSA-N
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Description

2-[(Acetylsulfanyl)methyl]butanedioic acid is a chemical compound with the molecular formula C7H10O5S and a molecular weight of 206.22 g/mol . This compound is characterized by the presence of an acetylsulfanyl group attached to a butanedioic acid backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetylsulfanyl)methyl]butanedioic acid typically involves the reaction of butanedioic acid derivatives with acetylsulfanyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the acetylsulfanyl group and prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(Acetylsulfanyl)methyl]butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of butanedioic acid .

Scientific Research Applications

2-[(Acetylsulfanyl)methyl]butanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Acetylsulfanyl)methyl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through various biochemical pathways, including oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylsulfanyl)methyl]butanedioic acid
  • 2-[(Ethylsulfanyl)methyl]butanedioic acid
  • 2-[(Propylsulfanyl)methyl]butanedioic acid

Uniqueness

2-[(Acetylsulfanyl)methyl]butanedioic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and industrial processes .

Properties

IUPAC Name

2-(acetylsulfanylmethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5S/c1-4(8)13-3-5(7(11)12)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCUZVSVGRNFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

400 g (3.07 mol) of itaconic acid (VIII) are added in portions within a period of approximately 30 minutes to 280 g (3.68 mol) of thioacetic acid, with simultaneous heating of the heating bath to 95° C. After 2.5 hours' stirring at 90°-100° C., the reaction mixture is cooled to room temperature and diluted with 300 ml of diisopropyl ether (DIPE), whereupon the product crystallises out within a period of approximately 12 hours. There are obtained 582 g of crystals having a melting point of 89°-91° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3.68 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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